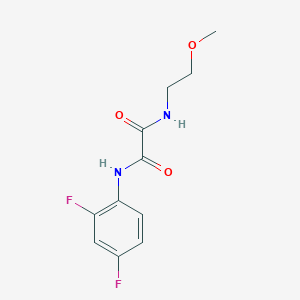

N1-(2,4-difluorophenyl)-N2-(2-methoxyethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2,4-difluorophenyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C11H12F2N2O3 and its molecular weight is 258.225. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N1-(2,4-difluorophenyl)-N2-(2-methoxyethyl)oxalamide, a synthetic organic compound belonging to the oxalamide class, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H14F2N2O3, and it features a unique combination of a 2,4-difluorophenyl group and a 2-methoxyethyl substituent. These structural characteristics may influence its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄F₂N₂O₃ |

| Molecular Weight | 270.25 g/mol |

| CAS Number | 898356-60-0 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzylamine with 2-methoxyethylamine in the presence of oxalyl chloride under anhydrous conditions. The reaction scheme is as follows:

- Preparation of 2,4-difluorobenzylamine : Reduction of 2,4-difluoronitrobenzene.

- Formation of the intermediate : Reaction with oxalyl chloride to yield 2,4-difluorobenzyl oxalyl chloride.

- Final product formation : Addition of 2-methoxyethylamine to yield the target compound.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to modulate protein kinases involved in cellular signaling pathways. It shows potential as an inhibitor for specific kinases associated with cancer progression.

- Anticancer Properties : Preliminary studies suggest that this oxalamide may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing promise in reducing cytokine levels in inflammatory models.

The biological activity is believed to stem from the compound's interaction with specific molecular targets:

- The difluorobenzyl group enhances binding affinity through halogen bonding.

- The methoxyethyl group improves solubility and bioavailability, facilitating better interaction with biological targets.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

-

Study on Kinase Modulation :

- Researchers explored the compound's effects on various protein kinases and found significant inhibition rates against certain cancer-related kinases.

- Results indicated a dose-dependent response in enzyme activity reduction.

Kinase Type Inhibition (%) at 10 µM c-Met 85% EGFR 70% VEGFR 60% -

Anticancer Activity Assessment :

- In vitro tests on human breast cancer cell lines showed that treatment with the compound led to a marked decrease in cell viability and increased apoptosis markers.

- Flow cytometry analysis confirmed significant cell cycle arrest at the G1 phase.

-

Inflammation Model Evaluation :

- In animal models of inflammation, administration of this compound resulted in reduced levels of TNF-alpha and IL-6, indicating anti-inflammatory effects.

Propiedades

IUPAC Name |

N'-(2,4-difluorophenyl)-N-(2-methoxyethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O3/c1-18-5-4-14-10(16)11(17)15-9-3-2-7(12)6-8(9)13/h2-3,6H,4-5H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCCTHFAUIAPPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.